molecular formula C15H11ClI3NO4 B13661944 2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid

2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid

Cat. No.: B13661944
M. Wt: 685.42 g/mol
InChI Key: XPPDNYIDOVSPGD-UHFFFAOYSA-N
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Description

2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid is a complex organic compound that features multiple functional groups, including chloroamino, hydroxy, and iodophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid typically involves multi-step organic reactions. The starting materials might include phenolic compounds, which undergo iodination to introduce iodine atoms. Subsequent steps may involve chlorination and amination reactions to introduce the chloroamino group. The final step often involves coupling reactions to form the propanoic acid backbone.

Industrial Production Methods

Industrial production of such complex compounds usually involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The chloroamino group can be reduced to form amines.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group might yield iodophenyl ketones, while reduction of the chloroamino group might yield iodophenylamines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid depends on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(Amino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid: Lacks the chloro group, which might affect its reactivity and biological activity.

    2-(Chloroamino)-3-[4-(4-hydroxy-3-phenoxy)-3,5-diiodophenyl]propanoic acid: Lacks the iodine atoms, which might affect its chemical properties and applications.

Uniqueness

The presence of multiple iodine atoms and the chloroamino group in 2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid makes it unique

Properties

Molecular Formula

C15H11ClI3NO4

Molecular Weight

685.42 g/mol

IUPAC Name

2-(chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid

InChI

InChI=1S/C15H11ClI3NO4/c16-20-12(15(22)23)5-7-3-10(18)14(11(19)4-7)24-8-1-2-13(21)9(17)6-8/h1-4,6,12,20-21H,5H2,(H,22,23)

InChI Key

XPPDNYIDOVSPGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)NCl)I)I)O

Origin of Product

United States

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